molecular formula C13H16O2 B12650200 Cyclopentylphenylacetic acid, (S)- CAS No. 33442-39-6

Cyclopentylphenylacetic acid, (S)-

Cat. No.: B12650200
CAS No.: 33442-39-6
M. Wt: 204.26 g/mol
InChI Key: BCJIDGDYYYBNNB-GFCCVEGCSA-N
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Description

Cyclopentylphenylacetic acid, (S)-, is an organic compound with the molecular formula C13H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylphenylacetic acid, (S)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with benzyl cyanide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Cyclopentylphenylacetic acid, (S)-, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylphenylacetic acid, (S)-, undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used under controlled conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentylphenylacetic acid, (S)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentylphenylacetic acid, (S)-, involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylphenylacetic acid, ®-: The enantiomer of the (S)- form, with different biological activities.

    Cyclopentylmandelic acid: A structurally similar compound with distinct properties.

    Phenylacetic acid: A simpler analog with different reactivity and applications.

Uniqueness

Cyclopentylphenylacetic acid, (S)-, is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in various research and industrial applications.

Properties

CAS No.

33442-39-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-phenylacetic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t12-/m1/s1

InChI Key

BCJIDGDYYYBNNB-GFCCVEGCSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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